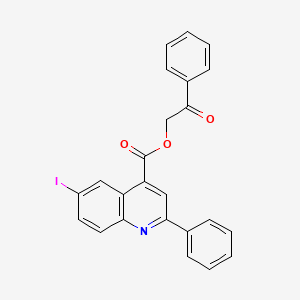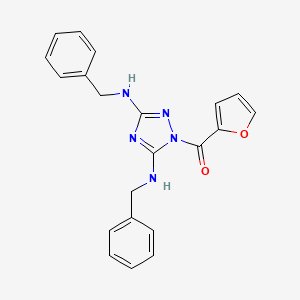![molecular formula C24H17ClN2O3S B4890010 3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA](/img/structure/B4890010.png)
3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chlorobenzoyl group, a methyl group, and an oxochromenyl group attached to a thiourea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-4-(2-oxochromen-3-yl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea under reflux conditions to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-BROMOBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA
- 3-(3-FLUOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA
- 3-(3-METHYLBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA
Uniqueness
3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
IUPAC Name |
3-chloro-N-[[3-methyl-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3S/c1-14-11-18(26-24(31)27-22(28)16-6-4-7-17(25)12-16)9-10-19(14)20-13-15-5-2-3-8-21(15)30-23(20)29/h2-13H,1H3,(H2,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXUFKUEPWMZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4889932.png)
![2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B4889940.png)
![1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B4889950.png)
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)


![6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4889976.png)
![5-(2,6-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)
![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)

![1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4890032.png)

